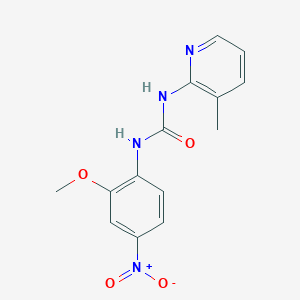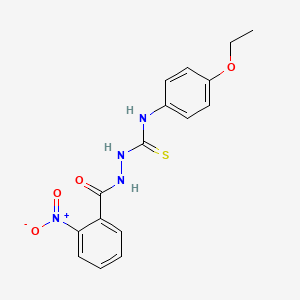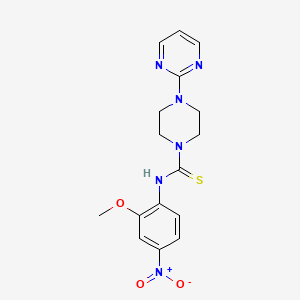
N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea
説明
N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MNPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPU is a urea-based compound that has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea exerts its biological effects by inhibiting specific enzymes and signaling pathways. N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to reduce the levels of glucose and insulin in diabetic animal models. In addition, N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its high purity and stability. N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea can be easily synthesized using different methods, and its biological effects can be easily measured using various assays. However, N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has several potential future directions for research. N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea can be further studied for its potential applications in cancer therapy, Alzheimer's disease, and diabetes. N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea can also be modified to improve its solubility and reduce its toxicity. In addition, N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea can be used as a lead compound to develop more potent and selective inhibitors of specific enzymes and signaling pathways.
科学的研究の応用
N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied for its potential applications in various fields, including cancer therapy, Alzheimer's disease, and diabetes. N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been investigated as a potential inhibitor of acetylcholinesterase, an enzyme involved in Alzheimer's disease. In addition, N-(2-methoxy-4-nitrophenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied for its hypoglycemic and anti-diabetic effects.
特性
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-9-4-3-7-15-13(9)17-14(19)16-11-6-5-10(18(20)21)8-12(11)22-2/h3-8H,1-2H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJLZAPSXFMVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-nitrophenyl)-3-(3-methylpyridin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4118074.png)
![methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4118079.png)
![ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate](/img/structure/B4118084.png)
![2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4118089.png)
![2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4118100.png)
![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118104.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4118114.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4118131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4118135.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4118143.png)

![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4118157.png)
